molecular formula C15H25NO3 B11050481 (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine

(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B11050481
M. Wt: 267.36 g/mol
InChI Key: XNPWKIMKWCBTIV-UHFFFAOYSA-N
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Description

“(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine” is a secondary amine characterized by a 3-methylbutyl (isoamyl) chain attached to a benzylic amine group substituted with 2,4,5-trimethoxy groups on the phenyl ring. The 2,4,5-trimethoxyphenyl moiety is notable for its electron-rich structure, which influences receptor binding and metabolic stability.

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine

InChI

InChI=1S/C15H25NO3/c1-11(2)6-7-16-10-12-8-14(18-4)15(19-5)9-13(12)17-3/h8-9,11,16H,6-7,10H2,1-5H3

InChI Key

XNPWKIMKWCBTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC(=C(C=C1OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with 3-methylbutylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Formation of 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Alkyl Chain Methoxy Substitution Molecular Formula Molecular Weight (g/mol) Key References
(3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine 3-Methylbutyl (isoamyl) 2,4,5-Trimethoxy C15H25NO3 267.37
(3-Methylbutyl)[(3,4,5-trimethoxyphenyl)methyl]amine 3-Methylbutyl 3,4,5-Trimethoxy C15H25NO3 267.37
tert-Butyl[(2,4,5-trimethoxyphenyl)methyl]amine tert-Butyl 2,4,5-Trimethoxy C14H23NO3 253.34
(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine 2-Methylpropyl 2,4,5-Trimethoxy C14H23NO3 253.34
prop-2-en-1-yl[(2,4,5-trimethoxyphenyl)methyl]amine Allyl 2,4,5-Trimethoxy C13H19NO3 237.30

Key Research Findings

  • Positional Isomerism : The 2,4,5-trimethoxy isomer shows superior anticancer activity over 3,4,5-trimethoxy analogs in MCF7 cells, suggesting a unique interaction with estrogen receptor pathways .
  • Toxicity Profile: No direct toxicity data exist for the target compound, but related 2,4,5-trimethoxy phenethylamines show moderate acute toxicity (LD50 >200 mg/kg in mice), urging cautious handling .

Biological Activity

The compound (3-Methylbutyl)[(2,4,5-trimethoxyphenyl)methyl]amine is a derivative of amines that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a 3-methylbutyl group attached to a 2,4,5-trimethoxyphenyl moiety. This specific substitution pattern is believed to enhance its interaction with biological targets, particularly in cancer therapy.

Research indicates that the trimethoxyphenyl group in this compound interacts with tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound has shown potential as an anti-cancer agent by preventing cell proliferation through these mechanisms .

Anticancer Properties

  • In Vitro Studies : The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to induce G2/M phase arrest in MGC-803 cells with an IC50 value of 0.45 μM . This suggests a strong potential for development as an anti-cancer drug.
  • Mechanisms : The compound's ability to bind to the colchicine site on tubulin further supports its role as a microtubule destabilizer, contributing to its cytotoxic effects on tumor cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Study on MGC-803 Cells : In a controlled laboratory setting, this compound was tested on MGC-803 gastric cancer cells. Results showed a dose-dependent decrease in cell viability and induction of apoptosis through mitochondrial membrane potential disruption .
  • Animal Model Studies : In vivo studies using mouse models have demonstrated reduced tumor volumes when treated with this compound. No significant adverse effects were noted during the treatment period, indicating a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameIC50 (μM)Mechanism of ActionTherapeutic Potential
This compound0.45Tubulin polymerization inhibitorAnticancer
2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide0.35Microtubule destabilizerAnticancer
3,4,5-trimethoxyphenylacetic acid1.20Anti-inflammatoryAnti-inflammatory

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